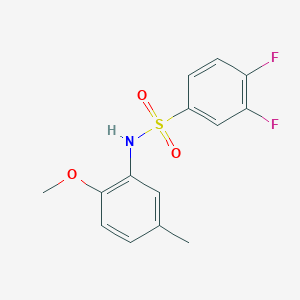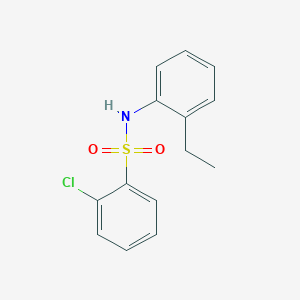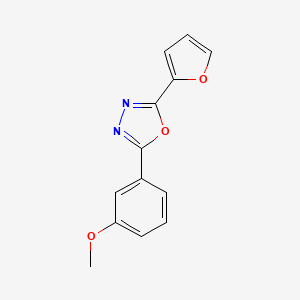![molecular formula C23H24N2O4S B10968683 3-{[3-Carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10968683.png)
3-{[3-Carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[222]OCT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the enantioselective synthesis of bicyclo[2.2.2]octane derivatives under metal-free conditions . This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities.
Industrial Production Methods
Industrial production of this compound may involve continuous flow hydrogenations and the use of diastereomeric salt formation for resolution of enantiomers . These methods ensure efficient and scalable production suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogenation techniques to convert double bonds to single bonds.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the compound can yield saturated bicyclic derivatives, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and novel materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid: This compound shares a similar bicyclic structure and is used as a chiral building block in organic synthesis.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds are also used in the synthesis of complex organic molecules and have applications in medicinal chemistry.
Uniqueness
What sets 3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID apart is its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C23H24N2O4S |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
3-[[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C23H24N2O4S/c1-11-3-5-13(6-4-11)16-12(2)30-22(19(16)20(24)26)25-21(27)17-14-7-9-15(10-8-14)18(17)23(28)29/h3-7,9,14-15,17-18H,8,10H2,1-2H3,(H2,24,26)(H,25,27)(H,28,29) |
Clave InChI |
JUHWREYUZFFWHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C3C4CCC(C3C(=O)O)C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10968605.png)
![3-Chloro-7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10968606.png)
![2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B10968608.png)

![3-{[4-(Pyrrolidin-1-ylsulfonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10968612.png)
![2-{[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B10968618.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B10968634.png)


![3-Bromo-7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10968651.png)
![N-cyclopentyl-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968655.png)



